molecular formula C31H26ClN3O4 B12619456 CID 17578047

CID 17578047

Cat. No.: B12619456
M. Wt: 540.0 g/mol
InChI Key: QFJNZYVRIFQEGH-CBVMVLCFSA-N
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Description

CID 17578047, identified as oscillatoxin D, is a marine-derived cyclic polyketide belonging to the oscillatoxin family. These compounds are secondary metabolites produced by cyanobacteria, notably Oscillatoria species, and are associated with potent biological activities, including cytotoxicity and ion channel modulation . The chemical structure of oscillatoxin D (Figure 1A) features a macrocyclic lactone core with hydroxyl, methyl, and conjugated double bond substituents, which are critical for its bioactivity . Analytical techniques such as GC-MS and vacuum distillation have been employed to characterize its purity and distribution in natural extracts .

Properties

Molecular Formula

C31H26ClN3O4

Molecular Weight

540.0 g/mol

InChI

InChI=1S/C31H26ClN3O4/c1-2-16-39-25-12-6-3-8-19(25)27(36)26-24-11-7-15-35(24)31(21-17-18(32)13-14-23(21)34-29(31)38)30(26)20-9-4-5-10-22(20)33-28(30)37/h2-6,8-10,12-14,17,24,26H,1,7,11,15-16H2,(H,33,37)(H,34,38)/t24-,26-,30+,31+/m0/s1

InChI Key

QFJNZYVRIFQEGH-CBVMVLCFSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1C(=O)[C@@H]2[C@@H]3CCCN3[C@]4([C@]25C6=CC=CC=C6NC5=O)C7=C(C=CC(=C7)Cl)NC4=O

Canonical SMILES

C=CCOC1=CC=CC=C1C(=O)C2C3CCCN3C4(C25C6=CC=CC=C6NC5=O)C7=C(C=CC(=C7)Cl)NC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 17578047 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example:

4-Cyclohexylpent-2-enoic acid+R-OHH+ or catalyst4-Cyclohexylpent-2-enoate ester+H2O\text{4-Cyclohexylpent-2-enoic acid} + \text{R-OH} \xrightarrow{\text{H}^+ \text{ or catalyst}} \text{4-Cyclohexylpent-2-enoate ester} + \text{H}_2\text{O}

Key conditions :

  • Reagents: Methanol, ethanol, or higher alcohols.

  • Catalysts: Sulfuric acid, p-toluenesulfonic acid, or molecular sieves .

  • Applications: Ester derivatives are used in polymer synthesis and as plasticizers.

Hydrogenation of the Double Bond

The α,β-unsaturated system undergoes catalytic hydrogenation to yield saturated derivatives:

4-Cyclohexylpent-2-enoic acid+H2Pd/C or PtO24-Cyclohexylpentanoic acid\text{4-Cyclohexylpent-2-enoic acid} + \text{H}_2 \xrightarrow{\text{Pd/C or PtO}_2} \text{4-Cyclohexylpentanoic acid}

Key conditions :

  • Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

  • Solvents: Ethyl acetate, methanol .

  • Selectivity: Complete saturation of the double bond without affecting the cyclohexyl group.

Diels-Alder Cycloaddition

The conjugated diene system participates in [4+2] cycloaddition reactions with dienophiles (e.g., maleic anhydride):

4-Cyclohexylpent-2-enoic acid+DienophileBicyclic adduct\text{4-Cyclohexylpent-2-enoic acid} + \text{Dienophile} \rightarrow \text{Bicyclic adduct}

Key features :

  • Regioselectivity: Favors endo transition state due to electron-withdrawing carboxylic acid group .

  • Applications: Synthesis of complex polycyclic structures for drug discovery .

Nucleophilic Additions

The α,β-unsaturated acid undergoes Michael additions with nucleophiles (e.g., amines, thiols):

4-Cyclohexylpent-2-enoic acid+NH2Rβ-Amino acid derivatives\text{4-Cyclohexylpent-2-enoic acid} + \text{NH}_2\text{R} \rightarrow \text{β-Amino acid derivatives}

Mechanism :

  • Nucleophilic attack at the β-carbon.

  • Proton transfer and tautomerization .
    Applications : Bioactive molecule synthesis .

Decarboxylation Reactions

Under thermal or oxidative conditions, decarboxylation yields cyclohexylpentene derivatives:

4-Cyclohexylpent-2-enoic acidΔ or Oxidant4-Cyclohexylpent-2-ene+CO2\text{4-Cyclohexylpent-2-enoic acid} \xrightarrow{\Delta \text{ or } \text{Oxidant}} \text{4-Cyclohexylpent-2-ene} + \text{CO}_2

Conditions :

  • Thermal: Heating at 150–200°C.

  • Oxidative: Lead tetraacetate or metal catalysts .

Reactivity in Multicomponent Reactions (MCRs)

The compound’s dual functionality allows participation in green MCRs, such as:

  • Knoevenagel Condensation : With malononitrile and amines in water .

  • Tandem Reactions : Combining esterification and cyclization steps .

Example MCR Pathway :

  • Knoevenagel adduct formation with malononitrile.

  • Nucleophilic attack by diamines.

  • Cyclization to yield heterocyclic scaffolds .

Mechanistic Insights

  • Steric Effects : The cyclohexyl group influences reaction rates by sterically hindering access to the α,β-unsaturated site.

  • Electronic Effects : The electron-withdrawing carboxylic acid group polarizes the double bond, enhancing electrophilicity at the β-carbon .

Scientific Research Applications

CID 17578047 has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 17578047 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Oscillatoxin D

Oscillatoxin D is part of a structurally homologous series. Key analogues include:

30-Methyl-oscillatoxin D (CID 185389)

Oscillatoxin E (CID 156582093)

Oscillatoxin F (CID 156582092)

Table 1: Structural and Physicochemical Properties
Compound CID Molecular Formula Molecular Weight Key Structural Features LogP (Predicted) Bioavailability Score
Oscillatoxin D 17578047 C₂₈H₄₂O₈ 514.6 g/mol Macrocyclic lactone, hydroxyl groups 3.2 0.55
30-Methyl-oscillatoxin D 185389 C₂₉H₄₄O₈ 528.6 g/mol Methyl substitution at C-30 3.5 0.50
Oscillatoxin E 156582093 C₂₇H₄₀O₉ 508.6 g/mol Additional epoxide group 2.8 0.45
Oscillatoxin F 156582092 C₂₆H₃₈O₈ 490.6 g/mol Reduced double bond conjugation 2.5 0.40

Data inferred from structural analysis and predictive models

Structural and Functional Differences

(i) 30-Methyl-oscillatoxin D (CID 185389)
  • Structural Difference : A methyl group at the C-30 position replaces a hydrogen atom in oscillatoxin D.
(ii) Oscillatoxin E (CID 156582093)
  • Structural Difference : Incorporates an epoxide group in the macrocyclic ring.
  • Impact : The epoxide increases polarity (lower LogP), likely improving solubility but reducing blood-brain barrier (BBB) penetration .
(iii) Oscillatoxin F (CID 156582092)
  • Structural Difference : Reduced conjugation in the polyketide chain.
  • Impact : Alters electronic properties and UV absorption, critical for analytical detection via LC-ESI-MS .
  • Bioactivity : Reduced conjugation may decrease stability and ion channel modulation efficacy compared to oscillatoxin D .

Analytical Techniques for Differentiation

  • LC-ESI-MS with CID (Collision-Induced Dissociation) : Used to differentiate isomers like oscillatoxin D and F based on fragmentation patterns .
  • GC-MS: Effective for quantifying oscillatoxin D in complex mixtures, such as cyanobacterial extracts .

Research Implications and Gaps

  • Pharmacological Studies: Limited data exist on the specific targets and IC₅₀ values of oscillatoxin analogues. Further in vitro assays are needed to correlate structural modifications with activity .
  • Synthetic Accessibility : Oscillatoxin D and its analogues have high synthetic complexity scores (~2.1–2.5), complicating large-scale production .
  • Ecological Role: The functional significance of oscillatoxin methylation or epoxidation in cyanobacterial ecology remains unexplored .

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